N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide
Description
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide is a synthetic compound belonging to the class of dihydroisoindoles
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4/c1-25-15-5-3-4-13-10-23(11-14(13)15)19(24)22-9-12-6-7-16(26-2)17(8-12)27-18(20)21/h3-8,18H,9-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLNLDCLRWHZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CC3=C(C2)C(=CC=C3)OC)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide typically involves multiple steps, including the formation of the core dihydroisoindole structure and subsequent functionalization
Industrial Production Methods: Industrial-scale production of this compound often employs optimized reaction conditions to maximize yield and purity. This may involve the use of advanced catalysts, controlled temperatures, and precise reagent concentrations. Continuous flow processes and automated systems are frequently utilized to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions typically involve the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions may employ reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions often require nucleophilic or electrophilic reagents, depending on the nature of the substitution.
Major Products Formed: The products formed from these reactions vary based on the reaction conditions and reagents used. Oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, altering the compound's properties.
Scientific Research Applications
Chemistry: In chemistry, N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide is studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its interactions with cellular components and its effects on biological pathways.
Medicine: Medical research explores its potential as a therapeutic agent, with studies focusing on its efficacy, pharmacokinetics, and safety profile.
Industry: In the industrial sector, this compound is examined for its use in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide exerts its effects involves its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies often reveal the compound's binding affinities, conformational changes, and subsequent biological responses.
Comparison with Similar Compounds
When compared to similar compounds, N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide stands out due to its unique combination of functional groups, which impart distinct reactivity and biological activity. Similar compounds may include other dihydroisoindole derivatives, each varying in their substituent patterns and resulting properties. Some of these related compounds might be [[similar compound 1]], [[similar compound 2]], and [[similar compound 3]].
Now that you've got the rundown, what part catches your interest most?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
